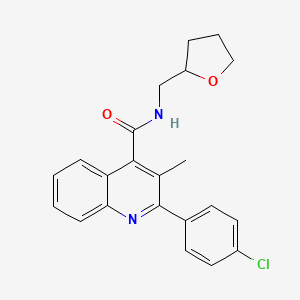![molecular formula C19H17FN4O4 B10980298 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methoxypyridin-3-yl)acetamide](/img/structure/B10980298.png)
2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methoxypyridin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methoxypyridin-3-yl)acetamide: is a chemical compound with the following IUPAC name: 2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid . Its molecular formula is C₁₃H₁₁FN₂O₄ , and its molecular weight is 278.24 g/mol .
Preparation Methods
Synthetic Routes: The synthetic preparation of this compound involves several steps. While specific details may vary, a common synthetic route includes the following reactions:
Condensation Reaction: Starting from appropriate precursors, a condensation reaction forms the pyridazinone ring.
Methoxylation: The methoxy group is introduced at the 4-position of the phenyl ring using a methylation reagent.
Acetylation: Finally, acetylation of the nitrogen atom in the pyridazinone ring yields the desired compound.
Industrial Production: Industrial-scale production methods typically involve optimization of the synthetic route for efficiency, scalability, and cost-effectiveness. These methods may utilize continuous flow processes, solid-phase synthesis, or other innovative techniques.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound may undergo oxidation reactions, especially at the methoxy group.
Reduction: Reduction reactions could occur, affecting the pyridazinone ring.
Substitution: Substitution reactions may involve the fluorine or methoxy groups.
Hydrolysis: Hydrolysis of the acetamide group is also possible.
Fluorination: Reagents like or are commonly used.
Methoxylation: Methylation reagents such as or are employed.
Acetylation: Acetylation can be achieved using or .
Major Products: The major product is the titled compound itself, with the specified substitution pattern.
Scientific Research Applications
This compound finds applications in various fields:
Medicinal Chemistry: It may serve as a lead compound for drug development due to its unique structure.
Biological Studies: Researchers explore its interactions with biological targets.
Materials Science: Its properties may be relevant for materials applications.
Mechanism of Action
The exact mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
and [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid . Further comparative studies would reveal its uniqueness.
properties
Molecular Formula |
C19H17FN4O4 |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(6-methoxypyridin-3-yl)acetamide |
InChI |
InChI=1S/C19H17FN4O4/c1-27-13-4-5-14(15(20)9-13)16-6-8-19(26)24(23-16)11-17(25)22-12-3-7-18(28-2)21-10-12/h3-10H,11H2,1-2H3,(H,22,25) |
InChI Key |
FDDLCLCJPZBOEU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CN=C(C=C3)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3,4-dimethylphenoxy)-N-[1-(4-ethoxyphenyl)ethyl]butanamide](/img/structure/B10980227.png)

![N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B10980237.png)

![{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}(tetrahydrofuran-2-yl)methanone](/img/structure/B10980252.png)

![1-methyl-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B10980270.png)
![Cyclohexyl[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B10980274.png)
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide](/img/structure/B10980277.png)
![5-{[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]amino}-5-oxopentanoic acid](/img/structure/B10980283.png)
![3-[2-(naphthalen-1-ylmethyl)-1H-benzimidazol-1-yl]propane-1,2-diol](/img/structure/B10980290.png)
![methyl N-{[4-(4-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}-L-alaninate](/img/structure/B10980291.png)
![N-(2-fluorobenzyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B10980300.png)
![N-[2-(naphthalen-1-ylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B10980308.png)